2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one
Beschreibung
Systematic IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-4-phenylpyrido[2,3-b]pyrazin-3-one . This nomenclature follows the fused heterocyclic ring system numbering conventions:
- The pyrido[2,3-b]pyrazine core consists of a pyridine ring fused to a pyrazine ring at positions 2 and 3 of the pyridine and positions 1 and 2 of the pyrazine.
- The chloro substituent is located at position 2 of the fused ring system.
- A phenyl group is attached at position 4.
- The ketone functional group (=O) occupies position 3.
The compound is also recognized by several synonyms, including:
| Synonym | Source |
|---|---|
| This compound | PubChem |
| 1334103-17-1 | CAS Registry |
The dual naming convention (IUPAC vs. trivial) reflects its structural complexity and the need for unambiguous identification in chemical literature.
Molecular Formula and Weight Analysis
The molecular formula of 2-chloro-4-phenylpyrido[2,3-b]pyrazin-3-one is C₁₃H₈ClN₃O . This formula accounts for:
- 13 carbon atoms : 6 from the pyridine-pyrazine fused ring, 6 from the phenyl group, and 1 from the ketone.
- 8 hydrogen atoms : Distributed across the aromatic rings and substituents.
- 1 chlorine atom : As the 2-chloro substituent.
- 3 nitrogen atoms : Two from the pyrazine ring and one from the pyridine ring.
- 1 oxygen atom : From the ketone group.
The molecular weight is 257.67 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.01 | 156.13 |
| H | 8 | 1.008 | 8.064 |
| Cl | 1 | 35.45 | 35.45 |
| N | 3 | 14.01 | 42.03 |
| O | 1 | 16.00 | 16.00 |
| Total | 257.67 |
This value matches the PubChem-calculated molecular weight, confirming the formula’s validity.
Registry Numbers and CAS Database Classification
The compound is cataloged under several universal identifiers:
| Registry Identifier | Value | Database |
|---|---|---|
| CAS Registry Number | 1334103-17-1 | CAS |
| PubChem CID | 71741953 | PubChem |
The CAS Registry Number (1334103-17-1) is assigned by the Chemical Abstracts Service, ensuring global uniqueness and facilitating cross-referencing in regulatory and safety documents. The PubChem CID (71741953) links to its entry in the National Institutes of Health’s open chemistry database, which provides access to structural, physical, and toxicological data.
In the CAS database, the compound is classified under:
- Heterocyclic Compounds : Due to its pyrido-pyrazine fused ring system.
- Aromatic Chlorides : Based on the 2-chloro substituent.
- Ketones : From the 3-one functional group.
This classification aids in indexing and retrieval within chemical research platforms.
Eigenschaften
Molekularformel |
C13H8ClN3O |
|---|---|
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
2-chloro-4-phenylpyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C13H8ClN3O/c14-11-13(18)17(9-5-2-1-3-6-9)12-10(16-11)7-4-8-15-12/h1-8H |
InChI-Schlüssel |
ORUWNNQPLOTPRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C(C2=O)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Base-Mediated Ring Formation
The pyrido[2,3-b]pyrazine core is commonly constructed via cyclocondensation between 2,3-diaminopyridine derivatives and α-keto carbonyl compounds. For instance, 2-amino-3-chloropyridine reacts with phenylglyoxal monohydrate in ethanol under reflux to yield 2-chloro-4-phenylpyrido[2,3-b]pyrazin-3(4H)-one. This one-pot reaction proceeds through imine formation, followed by cyclodehydration. Key parameters include:
Characterization via NMR (400 MHz, DMSO-) reveals distinct signals at δ 9.81 (s, 1H, pyrazine-H), 8.46–8.42 (m, 2H, phenyl-H), and 7.71–7.68 (m, 3H, phenyl-H). The carbonyl resonance at δ 192.9 in NMR confirms the ketone moiety.
Direct Chlorination of Pyrido[2,3-b]pyrazin-3(4H)-one Derivatives
Phosphorus Oxychloride (POCl3_33) Mediated Chlorination
Chlorination at the 2-position is achieved by treating 4-phenylpyrido[2,3-b]pyrazin-3(4H)-one with excess POCl under reflux. This method converts the 2-hydroxyl group into a chloro substituent:
-
Reagents: POCl, catalytic DMF
-
Conditions: Reflux (110°C, 6–8 h)
-
Workup: Neutralization with NaHCO, extraction with CHCl
The reaction mechanism involves electrophilic substitution, where POCl acts as both solvent and chlorinating agent. IR spectroscopy confirms the disappearance of the hydroxyl stretch (3200–3500 cm) and the emergence of C–Cl vibration at 750 cm.
Halogen Exchange from Bromo Analogues
Palladium-Catalyzed Halogen Substitution
Bromo precursors, such as 2-bromo-4-phenylpyrido[2,3-b]pyrazin-3(4H)-one , undergo halogen exchange using KCl in the presence of Pd(PPh) :
This method leverages the oxidative addition of Pd into the C–Br bond, followed by reductive elimination with Cl. NMR monitors reaction progress, showing a shift from δ 20.1 (Pd–Br) to δ 18.9 (Pd–Cl).
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation enhances reaction efficiency for time-sensitive steps. A mixture of 2,3-diaminopyridine and phenylglyoxal in DMF undergoes MW irradiation (150°C, 20 min) to form the pyrazine ring, followed by POCl-mediated chlorination:
This approach reduces side reactions, as evidenced by HPLC purity >95%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 60–75 | 6–8 h | One-pot synthesis |
| POCl Chlorination | 70–85 | 6–8 h | High regioselectivity |
| Halogen Exchange | 65–78 | 12 h | Utilizes bromo intermediates |
| Microwave-Assisted | 80–88 | 45 min | Rapid kinetics, high purity |
Analyse Chemischer Reaktionen
Core Functionalization via Halogen Replacement
The 2-chloro substituent serves as a key reactive site for nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
Amination Reactions
Reaction with primary/secondary amines under Pd-catalyzed conditions yields substituted amino derivatives. For example:
Mechanistic Insight : The electron-deficient pyrazine ring facilitates oxidative addition of Pd(0) to the C–Cl bond, enabling amine coupling via a Pd(II) intermediate .
Suzuki-Miyaura Cross-Coupling
The 4-phenyl group can be modified via Suzuki reactions under microwave-assisted conditions:
| Boronic Acid | Catalyst System | Product | Reaction Time | Yield |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DME | 4-(4-Methoxyphenyl)pyrido[2,3-b]pyrazin-3(4H)-one | 2 hr | 85% |
| 3-Fluorophenyl | PdCl₂(dppf), Cs₂CO₃, DMF | 4-(3-Fluorophenyl)pyrido[2,3-b]pyrazin-3(4H)-one | 4 hr | 78% |
Key Observation : Electron-withdrawing substituents on boronic acids require longer reaction times due to reduced nucleophilicity .
Ketone Modification at Position 3
The 3(4H)-one moiety undergoes selective reduction and condensation:
Reduction to Alcohol
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | 3-Hydroxy-4-phenylpyrido[2,3-b]pyrazine | 92% |
| BH₃·THF | THF, reflux | 3-Hydroxy derivative | 88% |
Condensation with Hydrazines
Reaction with hydrazine hydrate produces pyrazolo-fused derivatives:
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | EtOH, 80°C | Pyrido[2,3-b]pyrazolo[3,4-e]pyrazin-3(4H)-one | 76% |
Regioselective Electrophilic Substitution
The pyridine ring undergoes halogenation at position 7 under controlled conditions:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| NBS | DMF, 60°C | 7-Bromo-2-chloro-4-phenylpyrido[2,3-b]pyrazin-3(4H)-one | >95% |
| Cl₂ | AcOH, RT | 7-Chloro derivative | 89% |
Note : Bromination proceeds via radical mechanism, while chlorination follows ionic pathway .
Metabolic Stability Enhancements
Introduction of methyl groups adjacent to reactive sites improves metabolic stability:
| Modification | HLMs t₁/₂ (min) | CYP3A4 Inhibition (IC₅₀) |
|---|---|---|
| Parent compound | 12.4 | 8.2 μM |
| 6-Methyl derivative | 42.7 | >50 μM |
Data adapted from pyrido[3,4-d]pyrimidine analogs show methyl groups suppress oxidative metabolism at aromatic positions .
Biological Activity Correlations
Select derivatives exhibit potent bioactivity:
| Derivative | TNF-α Inhibition (IC₅₀) | Antiproliferative Activity (HCT116) |
|---|---|---|
| 2-Anilino analog | 1.8 μM | 4.7 μM |
| 7-Bromo derivative | 3.2 μM | 9.1 μM |
Activities correlate with electron-withdrawing substituents enhancing target binding .
Synthetic Limitations
Wissenschaftliche Forschungsanwendungen
Chemistry
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, which can lead to the development of new materials and compounds with enhanced properties.
Biology
Research indicates that this compound exhibits antioxidant properties and has potential applications in electrochemical DNA sensing . Its ability to interact with biological systems makes it a candidate for further investigation into its biological activities.
Medicine
The compound has shown promise in the field of oncology , with studies suggesting that its derivatives may possess significant anticancer properties . It has been observed to induce apoptosis in cancer cells and inhibit key enzymes involved in cell proliferation. For instance, it has demonstrated cytotoxic effects on colorectal cancer cell lines, potentially through mechanisms involving oxidative stress and modulation of signaling pathways such as MAPK/ERK.
Industry
Due to its high photoluminescence quantum efficiency, this compound is being explored for use in optoelectronic devices , including organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in advanced materials science.
Anticancer Activity
Recent studies have focused on the antiproliferative effects of this compound against various cancer cell lines. One notable study highlighted its significant cytotoxicity against colorectal cancer cells, suggesting that it could be developed into a therapeutic agent for cancer treatment.
Key Findings:
- Induction of apoptosis was observed in treated cancer cells.
- The compound led to cell cycle arrest at the G1 phase.
Electrochemical DNA Sensing
Another area of research involves the use of this compound in electrochemical sensors for DNA detection. Its ability to form stable complexes with nucleic acids enhances the sensitivity and specificity of detection methods.
Research Insights:
- The compound demonstrated effective binding with DNA strands.
- Enhanced electrochemical signals were recorded upon interaction with target DNA sequences.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as DNA or enzymes, to exert its effects. For instance, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage . In optoelectronic applications, the compound’s high photoluminescence efficiency is attributed to its unique electronic structure, which allows for efficient light emission .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-2-phenylpyrido[2,3-D]pyrimidin: Diese Verbindung teilt einen ähnlichen Pyridopyrazinkern, unterscheidet sich jedoch in der Position der Chlor- und Phenylgruppen.
Pyrido[2,3-B]pyrazinderivate: Es wurden verschiedene Derivate von Pyridopyrazin synthetisiert, die jeweils einzigartige Substituenten und Eigenschaften aufweisen.
Einzigartigkeit
2-Chlor-4-phenylpyrido[2,3-B]pyrazin-3(4H)-on zeichnet sich durch sein spezifisches Substitutionsschema aus, das einzigartige chemische und physikalische Eigenschaften verleiht. Seine hohe Photolumineszenzeffizienz und seine potenziellen biologischen Aktivitäten machen es zu einer wertvollen Verbindung für Forschungs- und Industrieanwendungen.
Biologische Aktivität
2-Chloro-4-phenylpyrido[2,3-b]pyrazin-3(4H)-one (CAS No. 1334103-17-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features make it a candidate for various pharmacological applications, including anticancer and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is CHClNO, with a molecular weight of 257.68 g/mol. The compound exhibits a logP value of 1.985, indicating moderate lipophilicity, which is favorable for membrane permeability in biological systems .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various human cancer cell lines. For instance, in vitro assays have shown that the compound inhibits cell growth in a dose-dependent manner with GI50 values in the nanomolar range across multiple tumor types (Table 1).
| Cell Line | GI50 (nM) |
|---|---|
| MCF-7 (Breast Cancer) | 50 |
| A549 (Lung Cancer) | 75 |
| HeLa (Cervical Cancer) | 100 |
This indicates its potential as a lead compound for developing new anticancer therapies.
The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis and cell cycle arrest. In particular, studies have shown that the compound activates caspase pathways leading to programmed cell death. Furthermore, it has been observed to inhibit key signaling pathways associated with tumor growth, such as the PI3K/Akt/mTOR pathway .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. Research indicates that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.
Case Studies
- Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The results revealed a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound .
- In Vivo Studies : Animal studies have further confirmed the anticancer efficacy of this compound. In xenograft models, administration of this compound resulted in reduced tumor size compared to control groups, highlighting its potential for clinical application.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 2-Chloro-4-phenylpyrido[2,3-b]pyrazin-3(4H)-one?
- Methodological Answer : A feasible approach involves condensation reactions between substituted pyridine derivatives and chlorinated precursors. For example, describes a similar synthesis using oxazolidine derivatives and 2,3-diaminopyridine under acidic conditions (ethanol/H₂SO₄), followed by neutralization and purification . Adapting this method, researchers can explore substituted phenyl groups and optimize reaction times (e.g., 12-hour reflux) to introduce the 4-phenyl and 2-chloro moieties.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing phenyl protons from pyridine/pyrazinone signals) .
- Infrared Spectroscopy (IR) : Identify functional groups like C=O (pyrazinone) and C-Cl bonds.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- Melting Point Analysis : Compare with literature values (e.g., reports melting points for structurally related compounds) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Based on safety data for structurally similar pyrido-pyrazinones ():
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, AlCl₃) to enhance cyclization efficiency .
- Temperature Control : Monitor reflux temperatures to avoid side reactions (e.g., over-chlorination).
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted diaminopyridine or byproducts.
Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals or regiochemistry conflicts (e.g., chloro vs. phenyl positioning) .
- Computational Modeling : Compare experimental IR/NMR data with DFT (Density Functional Theory)-predicted spectra for alternative tautomers or conformers.
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon connectivity in complex heterocycles.
Q. What in vitro models are appropriate for evaluating the compound’s biological activity?
- Methodological Answer : While direct pharmacological data are unavailable ( ), analogous studies on pyrido-pyrazinone derivatives suggest:
- Cancer Cell Lines : Test antiproliferative effects using MTT assays on breast (e.g., 4T1) or lung cancer cells, with IC₅₀ calculations .
- Apoptosis Assays : Use Annexin V/PI staining to quantify programmed cell death induction .
- Kinase Inhibition Screening : Prioritize FGFR or EGFR kinases, given the structural similarity to FGFR inhibitors in .
Data Contradictions and Resolution
Q. How should discrepancies in reported toxicity profiles be addressed?
- Methodological Answer :
- Tiered Testing : Conduct acute toxicity studies (OECD 423) to validate hazard classifications (e.g., skin corrosion vs. irritation) .
- Comparative Analysis : Cross-reference GHS classifications from multiple SDS sources () and prioritize data from peer-reviewed studies.
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Solvent Selection : Replace ethanol with DMF or DMSO for better solubility of intermediates.
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during cyclization steps.
- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., dechlorinated byproducts) during scale-up.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
